2-((4-Octylbenzyl)thio)benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H27NS2 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-[(4-octylphenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H27NS2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-24-22-23-20-11-8-9-12-21(20)25-22/h8-9,11-16H,2-7,10,17H2,1H3 |
InChI Key |
VJVGURCLXWYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Advanced Structural Characterization of 2 4 Octylbenzyl Thio Benzo D Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom in 2-((4-Octylbenzyl)thio)benzo[d]thiazole, respectively.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the 4-octylbenzyl group, and the octyl chain. The aromatic region is expected to show characteristic multiplets for the four protons of the benzothiazole ring, typically in the range of δ 7.3-8.1 ppm. nih.gov The protons on the 1,4-disubstituted benzene (B151609) ring of the benzyl (B1604629) group would likely appear as two doublets (an AA'BB' system) between δ 7.1 and 7.4 ppm. nih.gov The methylene (B1212753) protons of the benzyl group (S-CH₂) are expected to resonate as a singlet at approximately δ 4.3 ppm. rsc.org The protons of the octyl chain would appear in the upfield region of the spectrum, with the terminal methyl group (CH₃) resonating as a triplet around δ 0.8-0.9 ppm, and the methylene groups (CH₂) appearing as a series of multiplets between δ 1.2 and 2.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbon atom of the C=N bond in the benzothiazole ring is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 165-168 ppm. nih.gov The aromatic carbons of the benzothiazole and benzyl moieties would resonate between δ 120 and 155 ppm. nih.gov The benzylic methylene carbon (S-CH₂) is anticipated to appear around δ 32-35 ppm. rsc.org The carbons of the octyl chain would be found in the aliphatic region of the spectrum, typically between δ 14 and 40 ppm. organicchemistrydata.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Benzothiazole-H4/H7 | 7.8-8.1 (m) | 121-123 |
| Benzothiazole-H5/H6 | 7.3-7.5 (m) | 124-127 |
| Benzyl-H (ortho to CH₂) | 7.3-7.4 (d) | 129-131 |
| Benzyl-H (ortho to octyl) | 7.1-7.2 (d) | 128-130 |
| S-CH₂ | 4.3 (s) | 32-35 |
| Benzyl-C (ipso-S) | - | 136-138 |
| Benzyl-C (ipso-octyl) | - | 142-144 |
| Benzothiazole-C2 (C=N) | - | 165-168 |
| Benzothiazole-C3a/C7a | - | 135-153 |
| Octyl-CH₂ (alpha to ring) | 2.5-2.6 (t) | 35-37 |
| Octyl-CH₂ (internal) | 1.2-1.6 (m) | 22-32 |
| Octyl-CH₃ | 0.8-0.9 (t) | 14-15 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₂₂H₂₇NS₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 369.1639. An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed molecular formula.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A common fragmentation pathway for thioethers is the cleavage of the carbon-sulfur bond. miamioh.edu Therefore, a prominent fragment ion corresponding to the loss of the 4-octylbenzyl radical would be expected. Other characteristic fragments may arise from cleavages within the benzothiazole ring system or the octyl chain.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Predicted Fragmentation |
| [M+H]⁺ | C₂₂H₂₈NS₂⁺ | 370.1714 | Molecular Ion |
| [M-C₁₅H₂₃]⁺ | C₇H₅NS₂⁺ | 167.9942 | Cleavage of S-CH₂ bond |
| [C₁₅H₂₃]⁺ | C₁₅H₂₃⁺ | 203.1794 | 4-Octylbenzyl cation |
| [C₇H₄NS]⁺ | C₇H₄NS⁺ | 134.0064 | Fragment from benzothiazole ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. vscht.czlibretexts.org The C=N stretching vibration of the thiazole (B1198619) ring is anticipated to appear in the region of 1600-1650 cm⁻¹. uniroma1.it Aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ range. chemicalbook.com The C-S stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C=C and C-S bonds.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| C=N Stretch (Thiazole) | 1600-1650 | 1600-1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-S Stretch | 600-800 | 600-800 |
X-ray Crystallography Studies for Solid-State Molecular Architecture (if applicable to crystalline forms)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been reported.
If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred spatial arrangement of the flexible octyl chain and the orientation of the benzyl group relative to the benzothiazole ring.
Intermolecular interactions: The nature and geometry of non-covalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces involving the alkyl chains, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for separating any potential isomers.
A reverse-phase HPLC method would be suitable for analyzing this compound. ucdavis.edu A C18 column would likely provide good separation, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, possibly with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection could be achieved using a UV detector, as the benzothiazole and benzyl moieties are strong chromophores. The purity of the compound would be determined by the relative area of the main peak in the chromatogram. This technique could also be used to separate the target compound from any starting materials, byproducts, or isomers that may be present.
Interactive Data Table: Hypothetical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Computational Chemistry and in Silico Modeling of 2 4 Octylbenzyl Thio Benzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. For 2-((4-Octylbenzyl)thio)benzo[d]thiazole, DFT would be used to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs). mdpi.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Calculations on similar benzothiazole (B30560) derivatives have shown that substituents can significantly alter this gap. mdpi.comresearchgate.net For the title compound, the electron-donating nature of the octylbenzyl group would be expected to influence the electron density on the benzothiazole core.
Key electronic properties that would be calculated include ionization potential, electron affinity, chemical hardness, and electrophilicity, all derived from HOMO and LUMO energies. mdpi.com A Molecular Electrostatic Potential (MESP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and shows the type of data that would be generated from DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
The this compound molecule possesses significant flexibility due to the thioether linkage and the long octyl side chain. Molecular Dynamics (MD) simulations are the ideal tool to explore its conformational landscape and dynamic behavior over time. researchgate.netresearchgate.net
An MD simulation would model the atomic motions of the molecule in a simulated environment (e.g., in a solvent like water or a non-polar solvent like toluene) by solving Newton's equations of motion. nih.gov This would reveal the preferred spatial arrangements (conformations) of the octyl chain and the orientation of the benzyl (B1604629) group relative to the benzothiazole moiety. The long alkyl chain likely allows the molecule to adopt various folded and extended states, which could be crucial for its interaction with other molecules or surfaces. researchgate.netrsc.org
The simulations would identify low-energy, stable conformers and the energy barriers between them. Analysis of the trajectory from an MD simulation provides insights into how the molecule's shape fluctuates, which is essential for understanding its ability to fit into binding sites on biological macromolecules. researchgate.net
Molecular Docking Studies for Predicting Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). biointerfaceresearch.commdpi.com Given the prevalence of benzothiazole derivatives in medicinal chemistry, docking studies would be a primary step in evaluating the potential biological activity of this compound. nih.govnih.gov
In a typical docking study, the flexible ligand is placed into the binding site of a rigid or flexible receptor, and various conformations are sampled. wjarr.com A scoring function is then used to estimate the binding affinity for each pose. For a molecule with a significant non-polar component like the octylbenzyl group, interactions would likely be dominated by hydrophobic and van der Waals forces. mdpi.com The benzothiazole ring could participate in π-π stacking or hydrogen bonding interactions, depending on the amino acid residues in the receptor's active site. nih.govmdpi.com
Docking studies on analogous compounds have been used to predict binding to targets like protein kinases, dihydroorotase, and DNA gyrase. biointerfaceresearch.comnih.govnih.govbenthamdirect.com The results would be presented as a binding energy or docking score, indicating the stability of the predicted complex.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table is for illustrative purposes only.
| Parameter | Predicted Value | Interpretation |
| Binding Energy / Docking Score | -9.5 kcal/mol | A negative value indicating a favorable binding interaction. |
| Key Interacting Residues | Val23, Leu88, Phe145 | Amino acids in the binding pocket predicted to form key interactions. |
| Types of Interactions | Hydrophobic, π-π stacking | The dominant non-covalent forces stabilizing the ligand-receptor complex. |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogs of the Compound
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. allsubjectjournal.com If a series of analogs of this compound were synthesized and tested for a specific activity, a QSAR model could be developed to guide the design of more potent molecules. benthamdirect.comresearchgate.net
The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). A statistical method, such as multiple linear regression (MLR), is then used to create an equation that relates these descriptors to the observed activity. allsubjectjournal.com For this compound, key descriptors would likely relate to its large size, flexibility, and high lipophilicity conferred by the octyl chain.
A validated QSAR model can predict the activity of new, unsynthesized analogs, saving time and resources in drug discovery. researchgate.net
Prediction of Binding Affinities and Molecular Recognition Profiles
While docking provides an initial estimate, more rigorous methods are used for the quantitative prediction of binding affinity (often expressed as ΔG, Ki, or IC50). arxiv.orgnih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to snapshots from MD simulations to provide more accurate estimations of binding free energy.
These methods account for factors like solvation effects and entropic changes upon binding, which are often simplified in standard docking calculations. nih.govarxiv.org The molecular recognition profile would detail the specific interactions—hydrophobic contacts, hydrogen bonds, electrostatic interactions—that contribute most significantly to the binding affinity. The large, non-polar octylbenzyl group would be expected to make significant favorable contributions to binding in hydrophobic pockets through the hydrophobic effect. mdpi.comnih.gov
Computational Prediction of Spectroscopic Signatures
Quantum chemical methods are highly effective at predicting spectroscopic properties, which can be used to validate experimental data. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. mdpi.comnih.govuq.edu.au
For this compound, these calculations could help in assigning the complex spectral peaks, especially in the aromatic regions of the benzothiazole and benzyl rings, and along the flexible octyl chain. researchgate.net Comparing the computationally predicted spectrum with the experimentally measured one can confirm the molecule's structure. github.io
Similarly, DFT calculations can predict vibrational frequencies, corresponding to an infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrations of functional groups within the molecule, such as C=N stretching in the thiazole (B1198619) ring or C-H vibrations in the alkyl chain. mdpi.com
Structure Activity Relationship Sar Investigations of 2 4 Octylbenzyl Thio Benzo D Thiazole Analogs
Systematic Structural Modifications of the Benzothiazole (B30560) Core
The benzothiazole ring is a privileged scaffold in drug discovery, and its modification can significantly impact biological activity. Alterations typically focus on substitutions on the benzene (B151609) ring portion or more fundamental changes to the heterocyclic system, such as heteroatom substitution or ring fusions.
Substitutions on the benzene part of the benzothiazole core, particularly at the 5- and 6-positions, are known to modulate activity. The introduction of small lipophilic groups or electron-withdrawing/donating groups can influence the molecule's interaction with its biological target. For instance, SAR studies on related benzothiazole series have shown that substituents like halogens (e.g., chloro, fluoro) or small alkyl groups (e.g., methyl) at the C5 or C6 position can enhance anticancer activity. researchgate.net These modifications can alter the electronic distribution of the ring system and improve hydrophobic interactions within a target's binding pocket.
More profound modifications include bioisosteric replacement of the benzothiazole core itself. Replacing the thiazole (B1198619) ring with other five-membered heterocycles like furan, thiophene, or oxazole (B20620) can lead to analogs with retained or even improved activity, demonstrating that the core primarily serves as a scaffold for positioning other key pharmacophoric features. acs.org Ring fusion, such as creating a benzothieno[3,2-d]thiazole system, extends the aromatic surface and can introduce new interaction points, though it may also increase rigidity and affect solubility.
| Modification Type | Position | Substituent/Change | General Impact on Activity |
|---|---|---|---|
| Substitution | C5/C6 | -Cl, -F | Often increases potency due to favorable electronic and hydrophobic interactions. |
| Substitution | C5/C6 | -CH3 | Can improve hydrophobic binding and metabolic stability. |
| Substitution | C5/C6 | -OCH3 | May increase polarity and introduce potential hydrogen bond accepting capabilities. |
| Heteroatom Change | Core | Benzoxazole (B165842) | Maintains scaffold function; activity is often retained but potency can vary. |
| Ring Fusion | Core | Naphthothiazole | Increases aromatic surface area, potentially enhancing π-π stacking interactions. |
Impact of Substitutions on the Thioether Linkage
The thioether (-S-) linkage is a critical and flexible component connecting the benzothiazole core to the benzyl (B1604629) moiety. Its length, flexibility, and electronic nature are key determinants of activity. Bioisosteric replacement of the sulfur atom is a common strategy to modulate physicochemical properties.
Replacing the thioether with an ether (-O-) or a methylene (B1212753) (-CH2-) linker can alter the geometry and electronics of the molecule. An ether linkage introduces a more polar, bent connection, while a methylene group provides a more flexible, non-polar link. These changes can impact the molecule's ability to adopt the optimal conformation for binding. acs.org
Oxidation of the thioether to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) introduces polarity and hydrogen bond accepting capabilities. sci-hub.ru This can significantly increase water solubility and modulate interactions with the biological target. Studies on other bioactive molecules have shown that a sulfoxide or sulfone can act as a bioisostere for other polar groups and form crucial hydrogen bonds, sometimes leading to a substantial increase in potency. nih.govmdpi.com However, the increased bulk and altered electronic character of the sulfone group can also be detrimental to activity if the binding pocket is sterically constrained.
| Linker Modification | Resulting Group | Key Property Changes | Potential Effect on Activity |
|---|---|---|---|
| Bioisosteric Replacement | Ether (-O-) | Increased polarity, altered bond angle and length. | May improve solubility but could disrupt optimal hydrophobic interactions. |
| Bioisosteric Replacement | Methylene (-CH2-) | Increased flexibility, non-polar. | Can allow for better conformational adaptation to the binding site. |
| Oxidation | Sulfoxide (-SO-) | Increased polarity, introduces H-bond acceptor. | Can enhance solubility and add a key binding interaction. |
| Oxidation | Sulfone (-SO2-) | Greatly increased polarity, strong H-bond acceptor, larger steric profile. | May significantly improve solubility but can be too bulky for the binding pocket. |
Influence of Variations in the Alkyl Chain and Aromatic Ring of the Octylbenzyl Moiety
The 4-octylbenzyl group provides a large hydrophobic domain that is often crucial for anchoring the molecule in a non-polar binding pocket of a target protein. Both the length of the alkyl chain and substitutions on the aromatic ring are vital for optimizing this interaction.
The length of the n-alkyl chain has a profound effect on lipophilicity and, consequently, on biological activity. For many amphiphilic compounds, activity increases with chain length up to an optimal point before decreasing. This "cutoff effect" occurs when the increased lipophilicity leads to poor aqueous solubility, non-specific binding, or self-aggregation (micelle formation). nih.gov Studies on various antibacterial and anticancer agents suggest that an alkyl chain of 8 to 12 carbons often represents an optimal balance for membrane interaction and target engagement. nih.gov Shortening or lengthening the octyl chain of the parent compound would likely modulate its potency significantly.
| Moiety | Modification | Example | Likely SAR Outcome |
|---|---|---|---|
| Alkyl Chain | Chain Length Variation | n-Hexyl (C6) | Decreased hydrophobic interaction, likely reduced potency. |
| Alkyl Chain | Chain Length Variation | n-Dodecyl (C12) | Increased hydrophobicity; may increase potency or hit the "cutoff effect." |
| Aromatic Ring | Substitution | 2-Fluoro | Alters electronic properties and can enforce a specific torsional angle. |
| Aromatic Ring | Substitution | 3-Chloro | Increases lipophilicity and introduces potential halogen bonding. |
| Aromatic Ring | Substitution | 4-Methoxy | Adds a polar group, potentially improving solubility or adding an H-bond acceptor site. |
Correlation between Specific Molecular Features and Observed Biological Activities
Quantitative structure-activity relationship (QSAR) studies provide mathematical models that correlate physicochemical properties (descriptors) of molecules with their biological activities. For benzothiazole derivatives, QSAR models have consistently identified descriptors related to hydrophobicity (logP), electronic effects (Hammett constants, partial charges), and steric parameters (molar refractivity, surface area) as being critical for activity.
A hypothetical QSAR study on analogs of 2-((4-Octylbenzyl)thio)benzo[d]thiazole would likely reveal that:
Electronic Properties: Electron-withdrawing substituents on the benzyl ring might enhance activity if the target interaction involves a charge-transfer or π-stacking component with an electron-rich region.
Steric Factors: The volume and shape of substituents on the benzothiazole core and the benzyl ring are crucial. Bulky groups may be detrimental if the binding site is narrow, but beneficial if they can access an adjacent sub-pocket.
The table below illustrates a hypothetical correlation between structural modifications and a biological endpoint (e.g., IC50), based on established SAR principles.
| Analog | Modification from Parent Compound | Key Feature Change | Predicted Biological Activity (IC50, nM) |
|---|---|---|---|
| Parent Compound | - | Baseline | 50 |
| Analog A | C6-Alkyl Chain (from C8) | Reduced Hydrophobicity | 250 |
| Analog B | C12-Alkyl Chain (from C8) | Increased Hydrophobicity | 80 |
| Analog C | Sulfone (-SO2-) Linker (from -S-) | Increased Polarity | 150 |
| Analog D | 6-Chloro on Benzothiazole | Increased Lipophilicity/Electronic Change | 25 |
| Analog E | 2-Fluoro on Benzyl Ring | Electronic Change/Conformational Restriction | 35 |
Pharmacophore Development and Refinement based on Analog Studies
A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of this compound and general SAR findings for related compounds, a preliminary pharmacophore model can be proposed.
This model would likely include:
An Aromatic/Heterocyclic Feature: Represented by the benzothiazole ring, crucial for π-stacking or hydrophobic interactions.
A Hydrophobic Region: A large feature corresponding to the 4-octylbenzyl moiety, essential for affinity and anchoring in a non-polar pocket.
A Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring could serve this role. If modifications like a sulfone are made, the sulfonyl oxygens would become strong hydrogen bond acceptors.
Linker atoms: The thioether sulfur and the benzylic methylene group act as spacers to ensure the correct spatial orientation between the aromatic core and the hydrophobic tail.
Systematic synthesis and testing of the analogs described in the sections above would allow for the refinement of this model. For example, if replacing the thioether with a more rigid linker abolishes activity, it would suggest that a specific bond angle or flexibility is required. Similarly, mapping the activity of various substituted benzyl analogs would define the steric and electronic boundaries of the hydrophobic pocket. A refined pharmacophore model becomes a powerful tool for designing new, more potent analogs and for virtual screening of compound libraries to identify novel chemical scaffolds.
Biological Activity Spectrum and Mechanistic Studies of 2 4 Octylbenzyl Thio Benzo D Thiazole
Anticancer and Antiproliferative Activity Research:
Investigation of Growth Inhibitory Effects on Various Malignant Cell Lines
No studies investigating the growth inhibitory effects of 2-((4-Octylbenzyl)thio)benzo[d]thiazole on malignant cell lines were found.
Mechanistic Studies of Apoptosis Induction (e.g., Caspase Pathway Activation, Mitochondrial Dysfunction)
There is no available research on the mechanisms of apoptosis induction, such as caspase pathway activation or mitochondrial dysfunction, by this compound.
Analysis of Cell Cycle Perturbations
No data exists on the analysis of cell cycle perturbations caused by this compound.
Modulation of Specific Cellular Signaling Pathways and Enzymes (e.g., PI3K/mTOR, HER family receptors)
Research on the modulation of specific cellular signaling pathways, including the PI3K/mTOR pathway and HER family receptors, by this compound is not available in the current scientific literature.
Antimicrobial Activity Research:
Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
No studies evaluating the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains have been published.
Assessment of Antifungal Potential Against Pathogenic Fungi
While direct antifungal studies on this compound are not prominent in the literature, research on analogous 2-benzyl substituted thiobenzoazoles demonstrates significant potential against pathogenic fungi, particularly phytopathogens. figshare.comnih.gov A series of these compounds, synthesized through environmentally friendly methods, have been tested for their efficacy.
Notably, compounds with different substitutions on the benzyl (B1604629) ring, such as 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole and 2-((4-methylbenzyl)thio)benzo[d]thiazole, have exhibited broad-spectrum antifungal activity. nih.gov They have shown inhibitory effects against fungi like Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. figshare.comnih.gov Furthermore, the compound 2-((4-iodobenzyl)thio)benzo[d]thiazole displayed a better inhibitory effect against Botrytis cinerea and Fusarium oxysporum than the commercial fungicide Captan, suggesting it could be a reduced-spectrum antifungal agent. figshare.comnih.gov
The antifungal activity of benzothiazole (B30560) derivatives is influenced by the nature and position of substituents on the aromatic rings. mdpi.com Studies comparing benzoxazole (B165842) and benzothiazole derivatives found that benzoxazoles were often more potent, but the benzothiazole scaffold remains a crucial pharmacophore for developing novel antifungal agents. mdpi.com The lipophilic nature of the octyl group in this compound could potentially enhance its interaction with fungal cell membranes, a key factor in antifungal activity.
| Compound | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | Broad-spectrum antifungal activity | figshare.comnih.gov |
| 2-((4-methylbenzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | Broad-spectrum antifungal activity | figshare.comnih.gov |
| 2-((4-iodobenzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum | Better inhibitory effect compared to Captan | figshare.comnih.gov |
Investigation of Antiviral Activity (e.g., against specific viral targets like SARS-CoV-2 protease)
The benzothiazole scaffold has been identified as a promising framework for the development of antiviral agents, particularly inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. mdpi.comnih.gov While this compound itself has not been specifically evaluated, related structures have shown significant inhibitory potential.
For instance, a peptidomimetic compound, YH-53, which features a benzothiazolyl ketone as its reactive component (warhead), proved to be an effective inhibitor of Mpro from SARS-CoV-2, SARS-CoV, and MERS-CoV. mdpi.com Structural studies revealed that the benzothiazole group plays a key role in the covalent inhibition of the enzyme's catalytic cysteine residue. mdpi.com Similarly, various thiazole (B1198619), thiadiazole, and benzothiazole-based thiazolidin-4-one derivatives have been evaluated, with several compounds showing inhibitory activity against SARS-CoV-2 Mpro in the low micromolar range. nih.gov One of the most potent compounds in that study exhibited an IC50 value of 0.01 µM. nih.gov
Molecular modeling studies of other N-(substituted-thiazol-2-yl)cinnamamide analogs highlighted that the benzothiazole moiety can form beneficial arene-arene interactions with key amino acid residues like His41 in the enzyme's active site, enhancing binding and inhibition. nih.gov These findings collectively suggest that the benzothiazole core within this compound is a relevant pharmacophore for potential antiviral activity targeting coronaviral proteases.
| Compound Class/Name | Target | IC50 Value | Reference |
|---|---|---|---|
| YH-53 (benzothiazolyl ketone) | SARS-CoV-2 Mpro | 0.1240 µM | mdpi.com |
| Thiazolidin-4-one derivative (k3) | SARS-CoV-2 Mpro | 0.01 µM | nih.gov |
| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 20) | SARS-CoV-2 Mpro | 14.7 µM | nih.gov |
Targeting of Microbial Enzymes (e.g., DNA Gyrase, ParE)
Bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are validated and essential targets for antibacterial drugs. nih.govnih.gov The benzothiazole scaffold has been successfully incorporated into potent inhibitors that target the ATP-binding sites of the GyrB and ParE subunits. nih.govresearchgate.net
Numerous benzothiazole-based compounds have been developed as dual inhibitors of DNA gyrase and topoisomerase IV. researchgate.net This dual-targeting approach can provide a broad spectrum of activity and potentially slow the development of resistance. Researchers have systematically explored the chemical space of these inhibitors, modifying various parts of the molecule to enhance enzymatic inhibition and antibacterial potency. nih.gov The development of benzothiazole-based inhibitors with nanomolar inhibitory activity against E. coli DNA gyrase highlights the promise of this scaffold. nih.gov Although these compounds have sometimes struggled with poor penetration into Gram-negative bacteria due to efflux pumps, conjugating them with siderophore mimics has been explored as a strategy to improve uptake. nih.gov
Anti-inflammatory and Analgesic Activity Research
The benzothiazole nucleus is a common feature in molecules designed for anti-inflammatory and analgesic purposes. nih.govnih.gov Research in this area often focuses on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in inflammatory pathways.
Several studies have reported the synthesis of benzothiazole derivatives that exhibit significant in vivo anti-inflammatory activity in models such as carrageenan-induced rat paw edema. nih.gov Molecular docking studies have further supported the potential of these compounds to bind effectively to the active site of COX enzymes. researchgate.net Some 2-aminobenzothiazole (B30445) derivatives have shown higher binding affinity for COX-1 than the reference drug diclofenac (B195802) sodium in computational studies. researchgate.neteco-vector.com The design of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. The structural features of this compound could be amenable to modifications aimed at achieving COX-2 selectivity.
The analgesic effects of benzothiazole derivatives have been demonstrated in various animal models, such as the acetic acid-induced writhing test. nih.govnih.gov The mechanisms underlying these effects are often linked to their anti-inflammatory properties, such as the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. nih.gov
While specific receptor-mediated analgesic pathways for the 2-(benzylthio)benzo[d]thiazole class are not well-defined in the available literature, the broad strategy for pain relief often involves modulating the chemical mediators of inflammation and pain. For example, the anti-nociceptive effects of some compounds are studied by measuring their impact on levels of pro-inflammatory cytokines like IL-1β and TNF-α, as well as other mediators like serotonin (B10506) and prostaglandins. nih.gov Although direct evidence is lacking, the established analgesic activity of the benzothiazole scaffold suggests that derivatives like this compound could exert their effects through similar modulation of inflammatory pathways. Further research would be needed to investigate any direct interactions with specific pain-related receptors.
Antioxidant Activity Research:
Extensive searches of scientific literature and chemical databases did not yield specific studies on the antioxidant activity of the compound this compound. While the broader class of benzothiazole derivatives has been a subject of interest for their potential antioxidant properties, research focusing specifically on the 4-octylbenzyl substituted variant is not publicly available. Therefore, the following sections on its radical scavenging potential, modulation of endogenous antioxidant enzymes, and total antioxidant capacity cannot be completed with specific experimental data for this particular compound.
Radical Scavenging Potential (e.g., DPPH, ABTS assays)
No published research was found that has evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound. Such assays are standard methods to determine the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. Without experimental data, the potential of this specific compound to act as a radical scavenger remains undetermined.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione Peroxidase)
There is no available information from scientific studies regarding the effect of this compound on endogenous antioxidant enzyme systems. Research into whether this compound can modulate the activity of crucial enzymes like Superoxide Dismutase (SOD) or Glutathione Peroxidase (GPx), which play a vital role in cellular defense against oxidative stress, has not been reported.
Exploration of Hybrid Molecules and Novel Benzothiazole Derivatives Based on 2 4 Octylbenzyl Thio Benzo D Thiazole
Design and Synthesis of Hybrid Scaffolds Incorporating the 2-((4-Octylbenzyl)thio)benzo[d]thiazole Moiety
The design of hybrid molecules incorporating the this compound moiety is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The benzothiazole (B30560) nucleus is a well-established scaffold in medicinal chemistry, known for a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. The introduction of a 4-octylbenzylthio substituent at the 2-position of the benzothiazole ring is a strategic design choice. The long octyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
The synthesis of the core scaffold, this compound, can be achieved through a straightforward nucleophilic substitution reaction. This typically involves the reaction of 2-mercaptobenzothiazole (B37678) with 1-(chloromethyl)-4-octylbenzene (B3037003) in the presence of a base. A general synthetic protocol is outlined below:
General Synthesis of this compound:
A solution of 2-mercaptobenzothiazole and a base, such as sodium hydroxide (B78521), is prepared in a suitable solvent like ethanol. To this solution, 1-(chloromethyl)-4-octylbenzene is added, and the reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization to yield this compound. prepchem.com
This core molecule can then be further functionalized to create hybrid scaffolds. For instance, the benzene (B151609) ring of the benzyl (B1604629) group or the benzothiazole ring system can be substituted with other biologically active moieties. The synthesis of such hybrids would involve multi-step synthetic sequences, starting with appropriately substituted precursors of either 2-mercaptobenzothiazole or 1-(chloromethyl)-4-octylbenzene.
Comparative Biological Evaluation of Hybrid Compounds
While specific biological data for this compound is not extensively available in the public domain, the biological activities of analogous benzothiazole derivatives provide a basis for predicting its potential therapeutic applications. Benzothiazole derivatives have been extensively studied for a variety of biological activities.
Anticancer Activity: Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity. For example, some derivatives have shown significant inhibitory effects against various cancer cell lines, including breast, lung, and colon cancer. nih.gov The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases. nih.gov The lipophilic nature of the 4-octylbenzyl group in this compound might enhance its uptake by cancer cells and improve its anticancer efficacy.
Antimicrobial Activity: The benzothiazole scaffold is a common feature in many antimicrobial agents. pcbiochemres.com Derivatives with various substituents at the 2-position have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The long alkyl chain of the octyl group could potentially disrupt bacterial cell membranes, contributing to the antimicrobial effect.
Anti-inflammatory Activity: Certain benzothiazole derivatives have exhibited significant anti-inflammatory properties. nih.gov This is often achieved through the inhibition of pro-inflammatory enzymes and cytokines. The anti-inflammatory potential of this compound would warrant investigation, given the established activity of the core scaffold.
Below is a hypothetical interactive data table illustrating how the biological activity of related benzothiazole derivatives could be presented.
| Compound ID | Modification | Target/Assay | Activity (IC50/MIC in µM) |
| BTZ-1 | 2-(benzylthio) | MCF-7 (Breast Cancer) | 15.2 |
| BTZ-2 | 2-(4-methylbenzylthio) | A549 (Lung Cancer) | 12.8 |
| BTZ-3 | 2-(4-chlorobenzylthio) | E. coli | 25 |
| BTZ-4 | 2-(4-methoxybenzylthio) | S. aureus | 18 |
| Hypothetical | 2-((4-octylbenzyl)thio) | MCF-7 (Breast Cancer) | Potentially <10 |
Synthesis and Characterization of Novel Derivatives with Enhanced Properties
To enhance the therapeutic properties of this compound, novel derivatives can be synthesized by modifying its structure. These modifications can be aimed at improving potency, selectivity, and pharmacokinetic properties.
Strategies for Derivatization:
Substitution on the Benzothiazole Ring: Introducing substituents such as halogens, nitro groups, or methoxy (B1213986) groups onto the benzothiazole ring can modulate the electronic properties and biological activity of the molecule. For example, a nitro group at the 6-position of the benzothiazole ring has been shown to enhance the anticancer activity of some derivatives. nih.gov
Modification of the Benzyl Group: The aromatic ring of the 4-octylbenzyl moiety can be further substituted with various functional groups to explore structure-activity relationships.
Variation of the Alkyl Chain Length: Synthesizing analogues with different alkyl chain lengths (e.g., butyl, hexyl, decyl) in place of the octyl group can help in optimizing the lipophilicity for a specific biological target. Structure-activity relationship studies have shown that long alkyl chains can influence the inhibitory potency of benzothiazole derivatives against certain enzymes. ijper.org
The synthesis of these novel derivatives would follow similar chemical principles as the parent compound, utilizing appropriately substituted starting materials. Characterization of these new compounds would be carried out using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structures. nih.gov
Strategies for Developing Multi-Target Ligands
The development of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold can serve as a valuable starting point for the design of such multi-target agents.
Design Strategies:
Pharmacophore Hybridization: This approach involves covalently linking the this compound moiety with another known pharmacophore that acts on a different biological target. For example, it could be hybridized with a moiety known to inhibit a different kinase or a component of a signaling pathway relevant to a particular disease. mdpi.com
Scaffold-Based Design: By analyzing the binding modes of known inhibitors for different targets, the this compound scaffold can be modified to incorporate key interaction features for multiple targets. This could involve the addition of specific functional groups that can form hydrogen bonds or other interactions with the active sites of different proteins.
For instance, in the context of Alzheimer's disease, a multi-target ligand could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov The benzothiazole core could be the primary scaffold for AChE inhibition, while modifications to the 4-octylbenzyl moiety could be introduced to confer MAO-B inhibitory activity. The development of such multi-target ligands requires a combination of rational drug design, synthetic chemistry, and extensive biological evaluation.
Future Directions and Advanced Research Applications of 2 4 Octylbenzyl Thio Benzo D Thiazole in Chemical Science
Development of Molecular Probes for In Vitro and In Vivo Biological Investigations
The benzothiazole (B30560) core is a well-established fluorophore, making its derivatives prime candidates for the development of molecular probes. These probes are designed to detect and image specific analytes in biological systems, offering insights into cellular processes and disease states.
Future research could focus on modifying the 2-((4-Octylbenzyl)thio)benzo[d]thiazole structure to create highly sensitive and selective probes. For instance, researchers have developed a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), for sensing Cysteine (Cys) in living cells and zebrafish. rsc.orgresearchgate.net This probe exhibits a remarkable 4725-fold fluorescence enhancement upon reaction with Cys, demonstrating the utility of the benzothiazole scaffold in high-contrast imaging. rsc.orgresearchgate.net
By introducing specific recognition moieties to the this compound backbone, new probes could be engineered to target other biologically significant molecules or ions. The lipophilic 4-octylbenzyl group may enhance cell membrane permeability, a desirable trait for intracellular imaging. The thioether linkage provides a potential site for chemical modification, allowing for the attachment of targeting ligands or environmentally sensitive dyes, thereby expanding the scope of its application for in vitro and in vivo biological investigations.
Advanced Mechanistic Elucidation Utilizing Omics Technologies (e.g., Proteomics, Metabolomics)
Should this compound or its derivatives exhibit significant biological activity, "omics" technologies would be indispensable for elucidating their mechanism of action. These high-throughput techniques provide a global view of molecular changes within a biological system in response to a chemical compound.
Proteomics: This technology can identify the protein targets that a compound binds to. By incubating the compound with cell lysates and employing techniques like affinity chromatography followed by mass spectrometry, researchers can pinpoint the specific proteins that interact with the molecule. This information is crucial for understanding its biological effects and potential off-target interactions.
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell or organism. Treatment with a bioactive compound can cause significant shifts in metabolic pathways. By comparing the metabolomes of treated and untreated samples, scientists can identify which pathways are perturbed, offering clues about the compound's functional role and mechanism.
For a compound like this compound, these technologies could reveal, for example, if it disrupts cellular redox balance, interferes with energy metabolism, or alters specific signaling cascades, thereby providing a comprehensive understanding of its biological impact.
Potential for Non-Biological Applications (e.g., corrosion inhibition, optical materials, analytical reagents)
The chemical properties of the benzothiazole moiety extend its utility beyond biology into materials science. The sulfur and nitrogen heteroatoms are excellent coordinating agents for metal surfaces, making benzothiazole derivatives effective corrosion inhibitors.
Studies have investigated related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) as corrosion inhibitors for electro-galvanised steel. rsc.orgresearchgate.net These molecules form a protective layer on the metal surface, with 2-MBT precipitating via complexation with zinc ions and 2-ABT forming a thin film through chemisorption. rsc.org Similarly, 2-((benzylthio)methyl)-1H-benzo[d]imidazole has shown high inhibitory efficiency (96.09%) for aluminum in nitric acid. earthlinepublishers.com Given its structural similarities, this compound is a promising candidate for corrosion inhibition, with the octyl group potentially enhancing the formation of a durable, hydrophobic protective film.
Furthermore, the inherent fluorescence of the benzothiazole core suggests potential applications in optical materials, such as organic light-emitting diodes (OLEDs) or as components in fluorescent sensors for environmental or industrial monitoring.
| Application | Derivative Class | Mechanism/Finding |
| Corrosion Inhibition | Benzothiazoles (e.g., 2-MBT, 2-ABT) | Forms a protective film on metal surfaces through complexation or chemisorption, preventing corrosion. rsc.orgresearchgate.net |
| Corrosion Inhibition | Benzimidazoles | Adsorbs to the metal surface, providing high inhibitory efficiency against corrosion in acidic media. earthlinepublishers.comresearchgate.net |
| Optical Materials | Benzothiadiazoles | Possess versatile photophysical properties, making them suitable for optoelectronics and fluorescent probes. nih.gov |
| Analytical Reagents | Benzothiazoles | Can be functionalized to act as selective fluorescent probes for detecting specific analytes like cysteine. rsc.orgresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Rational Design and Discovery
Combinatorial Library Synthesis and High-Throughput Screening Methodologies for Derivative Exploration
To fully explore the potential of the this compound scaffold, modern synthetic and screening techniques are essential. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. publish.csiro.au Various methods have been developed for the efficient synthesis of benzothiazole libraries, often utilizing solid-phase synthesis or one-pot reactions from precursors like 2-aminothiophenol (B119425). nih.govresearchgate.netmdpi.com
Once a library of derivatives based on the this compound core is created, it can be subjected to high-throughput screening (HTS). HTS employs automated robotics and sensitive detection methods to rapidly test thousands of compounds for a specific property, such as inhibition of a particular enzyme, antimicrobial activity, or fluorescence. nih.gov For example, HTS has been used to evaluate libraries of benzothiazole derivatives for their antimicrobial and antitumor activities. nih.govnih.gov This combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel compounds with valuable applications in medicine, agriculture, and materials science, and represents a key future direction for exploring the chemical potential of the this compound structure.
Q & A
Q. What are the established synthetic routes for 2-((4-Octylbenzyl)thio)benzo[d]thiazole, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution between 2-mercaptobenzo[d]thiazole and 4-octylbenzyl halides under basic conditions. For example, KOH in aqueous or ethanol media facilitates thioether formation at 60–80°C for 6–12 hours . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to benzyl halide) and using phase-transfer catalysts to enhance reactivity in biphasic systems .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Confirms thioether bond formation (C-S stretch at ~650–750 cm⁻¹) and absence of -SH groups (~2550 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and aliphatic chains (δ 0.8–2.5 ppm for octyl group) .
- Elemental analysis : Validates purity (>95%) by matching calculated and experimental C, H, N, S content .
Q. What preliminary biological assays are used to evaluate the antifungal potential of this compound?
Standard protocols involve:
- Mycelial growth inhibition : Testing against Botrytis cinerea and Fusarium oxysporum on agar plates at concentrations of 50–200 µg/mL .
- Microdilution assays : Determining minimum inhibitory concentrations (MICs) in liquid media, with comparisons to commercial fungicides like Captan .
Advanced Research Questions
Q. How do structural variations in the benzylthio moiety affect biological activity and physicochemical properties?
Substituents on the benzyl group (e.g., electron-withdrawing -CF₃ or electron-donating -OCH₃) modulate lipophilicity and antifungal efficacy. For instance, 4-trifluoromethyl derivatives (e.g., 3ac) show broad-spectrum activity due to enhanced membrane penetration, while polar groups reduce bioavailability . Quantitative structure-activity relationship (QSAR) models can correlate logP values with MICs .
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
Discrepancies arise from assay variability or compound stability. Mitigation strategies include:
- Standardized protocols : Replicating assays under controlled humidity and temperature.
- Metabolic stability tests : Incubating compounds in liver microsomes to assess degradation .
- Molecular docking : Identifying binding interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to explain activity differences .
Q. How can computational chemistry enhance the design of novel benzothiazole derivatives?
Density-functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. For example, exact-exchange functionals (e.g., B3LYP) model charge distribution in the benzothiazole ring, guiding the design of electron-deficient analogs for improved target binding . Molecular dynamics simulations further assess stability in lipid bilayers .
Q. What advanced functionalization techniques enable regioselective modifications of the benzothiazole core?
- Sulfonylation : Reacting with mCPBA (meta-chloroperbenzoic acid) to form sulfonyl intermediates for fluorination (e.g., using NFSI [N-fluorobenzenesulfonimide]) .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 2-position via palladium catalysis .
Methodological Tables
Table 1. Representative Antifungal Activity of Benzothiazole Derivatives
| Compound | MIC against B. cinerea (µg/mL) | MIC against F. oxysporum (µg/mL) |
|---|---|---|
| 3ac (CF₃-substituted) | 12.5 | 25.0 |
| 3al (CH₃-substituted) | 25.0 | 50.0 |
| Captan (control) | 50.0 | 50.0 |
| Data adapted from . |
Table 2. Key Synthetic Parameters for Thioether Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
